molecular formula C9H9NO6S B2549727 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid CAS No. 1213985-55-7

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2549727
CAS No.: 1213985-55-7
M. Wt: 259.23
InChI Key: LVPPZINTABBQKW-UHFFFAOYSA-N
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Description

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both furan and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiazolidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of both furan and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-8(7-2-1-3-16-7)10-5-17(14,15)4-6(10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPZINTABBQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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